molecular formula C9H16Sn B14519128 1,1,4,4-Tetramethyl-1,4-dihydrostannine CAS No. 62496-46-2

1,1,4,4-Tetramethyl-1,4-dihydrostannine

Cat. No.: B14519128
CAS No.: 62496-46-2
M. Wt: 242.93 g/mol
InChI Key: QRSGYNIGAYECCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4-Tetramethyl-1,4-dihydrostannine is an organotin compound with the molecular formula C4H12Sn. It is also known as 1,1,4,4-tetramethylstannine. This compound is part of the broader class of organotin compounds, which are characterized by tin atoms bonded to carbon atoms. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4-tetramethyl-1,4-dihydrostannine typically involves the reaction of tetramethyltin with a reducing agent. One common method is the reduction of tetramethyltin using lithium aluminum hydride (LiAlH4) in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The purity of the final product is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethyl-1,4-dihydrostannine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced further to form lower oxidation state tin compounds.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin halides and other substituted organotin compounds.

Scientific Research Applications

1,1,4,4-Tetramethyl-1,4-dihydrostannine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-1,4-dihydrostannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,1,4,4-Tetramethyl-2-tetrazene: Another organotin compound with similar structural features.

    Tetramethyltin: A precursor in the synthesis of 1,1,4,4-tetramethyl-1,4-dihydrostannine.

    Organotin halides: Compounds with tin bonded to halogen atoms.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and its ability to undergo various chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

62496-46-2

Molecular Formula

C9H16Sn

Molecular Weight

242.93 g/mol

IUPAC Name

1,1,4,4-tetramethylstannine

InChI

InChI=1S/C7H10.2CH3.Sn/c1-5-7(3,4)6-2;;;/h1-2,5-6H,3-4H3;2*1H3;

InChI Key

QRSGYNIGAYECCX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C[Sn](C=C1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.